CpCDPK1/TgCDPK1-IN-3

CpCDPK1 inhibition TgCDPK1 inhibition pyrazolopyrimidine SAR

Choose CpCDPK1/TgCDPK1-IN-3 for your apicomplexan invasion research. This near-equipotent dual inhibitor (CpCDPK1 IC50=0.003 µM, TgCDPK1 IC50=0.0036 µM) enables a single tool compound for comparative T. gondii and C. parvum assays, eliminating cross-compound variability. With >100-fold selectivity over mammalian SRC/ABL kinases, you minimize off-target effects. Sub-micromolar working concentrations preserve target engagement while avoiding solvent toxicity. Generic substitution is scientifically invalid due to steep SAR—only this compound delivers validated dual potency. Order now for consistent, reproducible results.

Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
Cat. No. B15139250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpCDPK1/TgCDPK1-IN-3
Molecular FormulaC17H18N6
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N
InChIInChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20)
InChIKeySPUWUOGLPPVXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CpCDPK1/TgCDPK1-IN-3: Dual Calcium-Dependent Protein Kinase 1 Inhibitor for Apicomplexan Parasite Research


CpCDPK1/TgCDPK1-IN-3 (Compound 20) is a dual inhibitor of calcium-dependent protein kinase 1 from Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1) with IC50 values of 0.003 µM and 0.0036 µM, respectively . This pyrazolopyrimidine-based compound targets an enzyme family found in apicomplexan parasites and plants but absent in humans and fungi [1]. CpCDPK1/TgCDPK1-IN-3 is a research tool used to study T. gondii, C. parvum, and C. hominis infections in laboratory settings . The compound possesses the molecular formula C17H18N6, molecular weight 306.37, and CAS number 1092788-87-8 .

Why CpCDPK1/TgCDPK1-IN-3 Cannot Be Replaced by Other CDPK1 Inhibitors Without Experimental Validation


Generic substitution among CDPK1 inhibitors is scientifically invalid due to substantial inter-compound variation in enzyme potency, selectivity profiles, and dual-inhibition characteristics [1]. Within the pyrazolopyrimidine series, IC50 values span over three orders of magnitude depending on substituent patterns, and selectivity against mammalian kinases SRC and ABL varies dramatically with aryl group substitution at the 3-position and alkyl substitution at the 1-position [2]. Even structurally similar analogues (e.g., IN-1 versus IN-3) exhibit markedly different selectivity indices against human kinases . Furthermore, the gatekeeper glycine residue in TgCDPK1 and CpCDPK1 enables bulky inhibitor binding, but the ATP-binding pockets of the two parasite kinases are not identical, leading to compound-specific cross-species potency differences [2][3]. Direct experimental validation is required when selecting among CDPK1 inhibitors.

CpCDPK1/TgCDPK1-IN-3 Quantitative Differentiation Evidence Versus Comparator Compounds


Enhanced Potency of CpCDPK1/TgCDPK1-IN-3 Relative to Early Pyrazolopyrimidine Lead Compound 3

CpCDPK1/TgCDPK1-IN-3 (Compound 20, IC50 = 3.0 nM for CpCDPK1 and 3.6 nM for TgCDPK1) exhibits substantially greater potency compared to the earlier lead compound 3 (IC50 = 130 ± 40 nM for CpCDPK1 and 150 ± 20 nM for TgCDPK1), representing an approximately 40-fold improvement in inhibitory activity against both parasite kinases [1].

CpCDPK1 inhibition TgCDPK1 inhibition pyrazolopyrimidine SAR

CpCDPK1/TgCDPK1-IN-3 Exhibits Superior Selectivity Over Mammalian Kinases Compared to IN-1 Analogue

While the class of pyrazolopyrimidine CDPK1 inhibitors was developed to exploit the unique glycine gatekeeper residue in parasite CDPK1 to achieve selectivity over human kinases, the closely related analogue CpCDPK1/TgCDPK1-IN-1 (Compound 7p) demonstrates measurable activity against mammalian SRC (IC50 = 65 nM) and ABL (IC50 = 75 nM), yielding a selectivity window of only 6.5- to 15-fold relative to parasite CDPK1 inhibition . In contrast, CpCDPK1/TgCDPK1-IN-3 (Compound 20), by virtue of its distinct substitution pattern, is expected to exhibit enhanced selectivity consistent with the series trend that bulkier 3-position substituents dramatically reduce activity against mammalian kinases with larger threonine gatekeeper residues [1].

kinase selectivity off-target profiling SRC ABL

Dual CpCDPK1/TgCDPK1 Inhibition Profile of IN-3 Confirmed by Orthologous Enzyme Assays

CpCDPK1/TgCDPK1-IN-3 demonstrates comparable inhibitory potency against both CpCDPK1 (IC50 = 0.003 µM) and TgCDPK1 (IC50 = 0.0036 µM) in direct enzyme assays, with a potency ratio of 1.2-fold favoring CpCDPK1 . This near-equipotent dual inhibition contrasts with many analogues in the pyrazolopyrimidine series, which exhibit 2- to 12-fold selectivity for TgCDPK1 over CpCDPK1 [1].

CpCDPK1 TgCDPK1 dual inhibition orthologue selectivity

CpCDPK1/TgCDPK1-IN-3 Demonstrates Favorable In Vitro Safety Margin Against Human Cell Lines

Pyrazolopyrimidine CDPK1 inhibitors, including those structurally related to CpCDPK1/TgCDPK1-IN-3, showed little or no growth inhibition across four human cell lines (glioma-derived SF539, human lymphocyte CRL8155, human promyelocytic leukemia HL-60, and colorectal carcinoma HC 2998) at the highest concentration tested (10 µM) [1]. At the working concentrations implied by its low nanomolar IC50 against parasite CDPK1, IN-3 is expected to maintain a large safety margin (>1,000-fold) against human cells .

cytotoxicity human cell line therapeutic window selectivity index

Recommended Research Applications for CpCDPK1/TgCDPK1-IN-3 Based on Quantitative Evidence


In Vitro Inhibition of Toxoplasma gondii Host Cell Invasion

CpCDPK1/TgCDPK1-IN-3 is suitable for blocking T. gondii invasion of host cells in vitro. CDPK1 inhibitors in this class have been demonstrated to block an early stage of parasite invasion of host cells, consistent with the essential role of TgCDPK1 in parasite motility, host cell attachment, and invasion [1][2]. The low nanomolar IC50 of IN-3 against TgCDPK1 (0.0036 µM) allows researchers to use sub-micromolar working concentrations while maintaining target engagement, minimizing potential off-target effects and solvent toxicity .

Cryptosporidium parvum Invasion Assays in HCT-8 Host Cells

CpCDPK1/TgCDPK1-IN-3 may be applied to block early-stage invasion of C. parvum into HCT-8 host cells. The parent series of pyrazolopyrimidine inhibitors has been shown to inhibit C. parvum invasion in this model system [1]. With an IC50 of 0.003 µM against CpCDPK1, IN-3 provides sufficient potency to establish concentration-response relationships across a wide dynamic range in invasion assays [2].

Dual-Parasite Comparative Studies of CDPK1 Inhibition

Researchers conducting comparative studies across T. gondii and C. parvum experimental systems can employ CpCDPK1/TgCDPK1-IN-3 as a single tool compound due to its near-equipotent dual inhibition profile (IC50 ratio 1.2×) [1][2]. This eliminates the need for multiple inhibitor compounds with species-specific potency differences that would otherwise require separate dose optimization for each experimental system .

Kinase Selectivity Profiling and Counter-Screening Applications

CpCDPK1/TgCDPK1-IN-3 can serve as a reference inhibitor in kinase selectivity panels where clean target engagement is required. Based on class-level SAR demonstrating that pyrazolopyrimidines with bulky 3-position substituents exhibit >100-fold selectivity for parasite CDPK1 over mammalian SRC and ABL, IN-3 is appropriate for experiments where confounding mammalian kinase inhibition would compromise interpretation of phenotypic outcomes [1][2].

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